molecular formula C15H22N2O3S B5832562 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide

1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide

Katalognummer B5832562
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: XZYZUJXASVBPJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in treating various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Wirkmechanismus

TAK-659 works by selectively inhibiting the activity of BTK, which is a crucial signaling molecule in B-cell receptor signaling. BTK plays a key role in the survival and proliferation of B-cells, which are involved in the immune response. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. It inhibits the activity of BTK, which leads to the inhibition of downstream signaling pathways that promote the growth and survival of cancer cells. TAK-659 also induces apoptosis (programmed cell death) in cancer cells, which further inhibits their growth and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages as a research tool for studying B-cell receptor signaling and cancer biology. It is a selective inhibitor of BTK, which allows for the specific inhibition of this signaling pathway without affecting other pathways. TAK-659 is also relatively easy to synthesize and can be obtained in large quantities for use in experiments.
However, TAK-659 also has some limitations as a research tool. It is a small molecule inhibitor, which means that it may not be suitable for studying the role of BTK in complex biological systems. Additionally, TAK-659 may have off-target effects that could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other drugs that target different signaling pathways in cancer cells. Another area of interest is the development of TAK-659 analogs that have improved pharmacokinetic properties and efficacy.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment. It selectively inhibits the activity of BTK, which is a crucial signaling molecule in B-cell receptor signaling. TAK-659 has several advantages as a research tool, but also has some limitations that need to be considered. There are several future directions for research on TAK-659, including the development of combination therapies and analogs with improved properties.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step involves the formation of an intermediate compound, which is then subjected to further reactions to obtain the final product. The synthesis of TAK-659 has been described in detail in several research articles.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to be effective against various types of cancer, including lymphoma, leukemia, and multiple myeloma. TAK-659 works by inhibiting the activity of BTK, which is an important signaling molecule in B-cell receptor signaling. By inhibiting BTK, TAK-659 prevents the growth and proliferation of cancer cells.

Eigenschaften

IUPAC Name

1-(2,3,4-trimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-10-4-5-14(12(3)11(10)2)21(19,20)17-8-6-13(7-9-17)15(16)18/h4-5,13H,6-9H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYZUJXASVBPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.